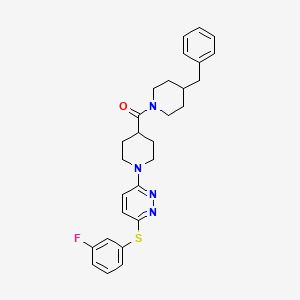
(4-Benzylpiperidin-1-yl)(1-(6-((3-fluorophenyl)thio)pyridazin-3-yl)piperidin-4-yl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4-Benzylpiperidin-1-yl)(1-(6-((3-fluorophenyl)thio)pyridazin-3-yl)piperidin-4-yl)methanone is a useful research compound. Its molecular formula is C28H31FN4OS and its molecular weight is 490.64. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
The compound (4-Benzylpiperidin-1-yl)(1-(6-((3-fluorophenyl)thio)pyridazin-3-yl)piperidin-4-yl)methanone is a complex organic molecule that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant studies.
Structural Overview
The compound features a benzylpiperidine moiety linked to a pyridazinyl-piperidine structure with a thioether substituent. This unique structure contributes to its interaction with various biological targets.
1. Pharmacological Properties
Research indicates that compounds containing piperidine and pyridazine frameworks exhibit diverse pharmacological activities, including:
- Anticancer Activity : The benzoylpiperidine fragment has been identified as a privileged structure in drug development, particularly for anticancer agents. Studies have shown that similar compounds can inhibit the growth of various cancer cell lines, including breast and ovarian cancer cells, with IC50 values ranging from 19.9 to 75.3 µM .
- Monoamine Oxidase Inhibition : Compounds similar to the target molecule have demonstrated inhibitory effects on monoamine oxidases (MAO-A and MAO-B), which are important in the metabolism of neurotransmitters. For instance, some derivatives showed IC50 values as low as 0.039 µM for MAO-B inhibition .
The biological activity of the compound is likely mediated through several mechanisms:
- Reversible Inhibition : Many piperidine derivatives act as reversible inhibitors of enzymes like MAGL (monoacylglycerol lipase), which is involved in cannabinoid signaling pathways. For example, modifications to the benzoylpiperidine structure have led to significant improvements in MAGL inhibition .
- Cell Proliferation Inhibition : The compound's ability to inhibit cell proliferation in cancer cell lines suggests that it may interfere with cellular signaling pathways critical for tumor growth and survival .
Case Study 1: Anticancer Activity
A study evaluated a series of benzoylpiperidine derivatives for their anticancer properties. The lead compound exhibited significant antiproliferative effects against MDA-MB-231 and MCF-7 breast cancer cells, showing promising results that warrant further optimization .
Case Study 2: MAO Inhibition
Another investigation focused on the inhibitory effects of pyridazine derivatives on MAO enzymes. The results indicated that certain structural modifications could enhance selectivity and potency against MAO-B, highlighting the potential therapeutic applications for neurological disorders .
Data Tables
| Compound | Target Enzyme | IC50 (µM) | Activity Type |
|---|---|---|---|
| Benzoylpiperidine Derivative | MAGL | 0.84 | Reversible Inhibitor |
| Pyridazine Analog | MAO-B | 0.039 | Reversible Inhibitor |
| Benzylpiperidin Derivative | Cancer Cells | 19.9 - 75.3 | Antiproliferative |
Propiedades
IUPAC Name |
(4-benzylpiperidin-1-yl)-[1-[6-(3-fluorophenyl)sulfanylpyridazin-3-yl]piperidin-4-yl]methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H31FN4OS/c29-24-7-4-8-25(20-24)35-27-10-9-26(30-31-27)32-17-13-23(14-18-32)28(34)33-15-11-22(12-16-33)19-21-5-2-1-3-6-21/h1-10,20,22-23H,11-19H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZKRGGPGENKODI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CC2=CC=CC=C2)C(=O)C3CCN(CC3)C4=NN=C(C=C4)SC5=CC=CC(=C5)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H31FN4OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
490.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













